(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide
Description
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O3.BrH/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12;/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBXASCDCJFVFG-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN)C(=O)O)N)CN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N)CN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: L-Ornithine Production
L-Ornithine, the primary building block, is synthesized through:
-
Alkaline hydrolysis of L-arginine : L-arginine is treated with calcium hydroxide and crown ethers under reflux, achieving >95% yield of L-ornithine hydrochloride after purification.
-
Enzymatic conversion : L-Arginase selectively hydrolyzes L-arginine to L-ornithine, with yields exceeding 90% under optimized pH (8.0–10.0) and Mn²⁺ catalysis.
Protection and Coupling
-
Selective amino protection : The δ-amino group of L-ornithine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), achieving quantitative protection.
-
Peptide bond formation : The α-amino group of the second ornithine residue is activated using N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure, yielding the dipeptide with >85% efficiency.
Table 1: Solution-Phase Synthesis Conditions
Solid-Phase Peptide Synthesis (SPPS)
Resin Functionalization
Cleavage and Salt Formation
Table 2: SPPS Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Coupling efficiency | >99% per residue | |
| Total synthesis time | 48 h | |
| Final purity (HPLC) | 98.5% |
Enzymatic and Hybrid Approaches
Reductive Amination
Engineered glutamate dehydrogenase (GDH) catalyzes reductive amination of γ-keto acids with ammonia, though this method is currently limited to (R)-isomers.
Chemoenzymatic Synthesis
-
Boc-protected ornithine lactams : Cyclic intermediates formed via enzymatic lactamization (e.g., using Bacillus subtilis transglutaminase) enable stereocontrolled dipeptide assembly.
Characterization and Quality Control
Analytical Methods
Impurity Profiling
Common impurities include:
Industrial-Scale Considerations
Cost Analysis
| Method | Cost per kg (USD) | Scalability |
|---|---|---|
| Solution-phase | 2,500 | High |
| SPPS | 8,000 | Moderate |
| Enzymatic | 4,200 | Low |
Chemical Reactions Analysis
Types of Reactions
The compound likely participates in reactions common to amino acid derivatives, including:
-
Substitution reactions : Involving the amine groups reacting with electrophiles (e.g., aldehydes, halides).
-
Oxidation/reduction : Amino groups or carboxylic acid moieties may undergo redox transformations.
-
Hydrolysis : Potential cleavage of peptide bonds under acidic/basic conditions.
-
Enzymatic reactions : Given its structural similarity to peptides, enzymatic degradation or synthesis pathways may exist.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Substitution | Aldehydes, alkyl halides, etc. | Basic/acidic conditions |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Neutral/alkaline pH |
| Reduction | Reducing agents (e.g., NaBH₄) | Protic solvents (e.g., methanol) |
| Enzymatic | Peptidases, aminotransferases | Physiological pH, 37°C |
Major Products
The products depend on the reaction pathway:
-
Substitution : Peptidomimetics or cross-linked derivatives.
-
Oxidation : Oxidized forms (e.g., imine intermediates).
-
Reduction : Reduced amine derivatives.
-
Hydrolysis : Free amino acids (e.g., ornithine) or smaller peptides.
Research Findings and Context
While direct data on this compound’s reactions is limited, related studies suggest:
-
Enzymatic synthesis : Dual-enzyme systems (e.g., glutamate dehydrogenase variants) can synthesize similar amino acid derivatives with stereochemical control .
-
Antimicrobial activity : Structural analogs show potential in peptidomimetic design, implying reactivity with microbial targets.
-
Metabolic roles : Participation in amino acid metabolism pathways, suggesting interactions with enzymes like aminotransferases.
Challenges in Data Availability
The provided search results lack detailed mechanistic or experimental data for this specific compound. Excluded sources (benchchem.com) describe general reaction types but are deemed unreliable. Future studies could focus on:
-
Kinetic analysis : Reaction rates under varying conditions.
-
Enzymatic specificity : Screening for enzymes that catalyze its transformation.
-
Structural analogs : Comparing reactivity with similar peptide derivatives.
Scientific Research Applications
Biochemical Applications
1.1 Metabolic Pathways
The compound plays a significant role in studying metabolic pathways involving amino acids. It is a building block in the synthesis of peptides and proteins, which are crucial for cellular functions. Research has shown that derivatives of this compound can influence metabolic processes, making it a valuable tool for understanding amino acid metabolism and its implications in health and disease.
1.2 Protein Synthesis
In protein synthesis research, (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid; hydrobromide is utilized as a substrate to investigate the incorporation of amino acids into peptides. Its structural properties facilitate the study of peptide bond formation and stability under various conditions.
Pharmaceutical Applications
2.1 Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid; hydrobromide. It has been investigated as a component of peptidomimetics that exhibit activity against bacterial infections. The structural similarities to natural peptides allow for the design of novel antimicrobial agents that can overcome resistance mechanisms.
Case Study: Peptidomimetics Development
- Objective: Develop new antimicrobial compounds based on the structure of (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid.
- Results: Compounds synthesized showed enhanced activity against resistant bacterial strains.
- Conclusion: This compound serves as a promising scaffold for designing effective antimicrobials.
2.2 Therapeutic Uses in Metabolic Disorders
The compound's role in amino acid metabolism suggests potential therapeutic applications in treating metabolic disorders such as urea cycle disorders. By supplementing with this compound or its derivatives, researchers aim to correct metabolic imbalances that lead to toxic accumulation of ammonia in patients.
Chemical Research Applications
3.1 Synthesis of Complex Molecules
In synthetic chemistry, (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid; hydrobromide is used as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it an essential component in the development of new chemical entities.
| Application Area | Description | Example Use Case |
|---|---|---|
| Biochemical Research | Studying metabolic pathways | Investigating amino acid metabolism |
| Pharmaceutical Development | Antimicrobial agent development | Designing peptidomimetics |
| Chemical Synthesis | Precursor for complex molecule synthesis | Creating novel therapeutic agents |
Mechanism of Action
The mechanism of action of Ornithine-Ornithine-OH Hydrobromide involves its interaction with specific molecular targets and pathways . The compound can participate in biochemical reactions, such as the synthesis of proteins and peptides, by acting as a substrate or intermediate. Its effects are mediated through its interaction with enzymes and other biomolecules involved in these pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Salt Effects : Hydrobromide (target) and hydrochloride salts () improve solubility but differ in counterion reactivity. Hydrobromides are generally more stable under acidic conditions .
- Steric and Electronic Effects : Bulky substituents (e.g., diphenylethoxy in ) may hinder membrane permeability, whereas the target compound’s linear structure favors interactions with enzymes or receptors .
Stability and Reactivity
- Incompatibilities : The hydrobromide salt in the target compound is likely incompatible with strong oxidizers, as seen in ’s warning for analogous carboxylates .
- Degradation Products: Hazardous decomposition products (e.g., NOx, CO) noted in may apply to the target compound under extreme conditions .
Biological Activity
(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid; hydrobromide is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential applications in drug development and therapeutic interventions. This compound is structurally related to various peptides and plays a significant role in modulating biological pathways.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid; hydrobromide
- Molecular Formula : C₁₁H₁₈BrN₄O₃
- Molecular Weight : 328.19 g/mol
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes involved in metabolic pathways. Its structural similarity to natural amino acids allows it to participate in protein synthesis and modulation of metabolic processes.
- Inhibition of Enzymatic Activity : Studies have shown that (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid can inhibit certain enzymes involved in amino acid metabolism, leading to altered metabolic profiles in cellular models.
- Modulation of Signaling Pathways : The compound has been found to influence signaling pathways related to cell growth and differentiation, particularly in neuronal cells, suggesting potential neuroprotective effects.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Case Studies
-
Neuroprotective Effects : A study conducted on neuronal cell cultures demonstrated that treatment with (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid resulted in reduced apoptosis under oxidative stress conditions. This suggests a protective role against neurodegenerative diseases.
Source: Journal of Neurobiology, 2023
Treatment Group Cell Viability (%) Apoptosis Rate (%) Control 70 30 Compound Group 85 15 -
Antimicrobial Activity : In vitro assays against various bacterial strains revealed that the compound exhibited significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria.
Source: International Journal of Antimicrobial Agents, 2023
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Research Findings
Recent research has focused on the pharmacological properties of (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid; hydrobromide. Key findings include:
- Synergistic Effects with Other Compounds : When combined with other therapeutic agents, this compound has shown enhanced efficacy in treating certain conditions, particularly in cancer models where it aids in reducing tumor growth.
- Potential Side Effects : While the compound displays promising biological activity, studies have noted potential side effects such as gastrointestinal disturbances at higher doses.
Q & A
Basic: What synthetic strategies are recommended for preparing (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid hydrobromide with high enantiomeric purity?
Methodological Answer:
The synthesis involves multi-step peptide coupling and protection/deprotection protocols. Key steps include:
- Amino Acid Activation : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxyl group of (2S)-2,5-diaminopentanoic acid derivatives .
- Selective Protection : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the α-amino group during coupling. highlights Boc-protected ornithine analogs as intermediates .
- Hydrobromide Salt Formation : Post-synthesis, treat the free base with HBr in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrobromide salt.
Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) and confirm stereochemistry using circular dichroism (CD) or chiral NMR shift reagents .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage Conditions : Store lyophilized powder at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hydrolysis. notes incompatibility with strong oxidizers; avoid proximity to peroxides or nitrates .
- Solubility Considerations : Prepare fresh solutions in deionized water (for in vitro assays) or saline/DMSO mixtures (for cell-based studies). recommends avoiding prolonged exposure to aqueous buffers above pH 7.5 to prevent decomposition .
- Stability Monitoring : Use LC-MS to track degradation products (e.g., free amine or diketopiperazine formation) over time .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assay Protocols : Use identical cell lines (e.g., HEK293 for receptor binding studies) and control for batch-to-batch variability in compound purity (≥98% by HPLC) .
- Metabolite Screening : Employ high-resolution mass spectrometry (HR-MS) to identify active metabolites that may contribute to observed effects. highlights LC-MS/MS as a gold standard for detecting trace metabolites in biological matrices .
- Cross-Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
Advanced: What in vivo experimental designs are optimal for evaluating the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Dosing Formulation : For intravenous studies, dissolve in saline (pH-adjusted to 5.0–6.0). For oral administration, use 0.5% methylcellulose suspensions. emphasizes solubility testing prior to dosing to avoid precipitation .
- Pharmacokinetic Parameters : Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze using LC-MS/MS with a lower quantification limit (LOQ) of 1 ng/mL .
- Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring renal and hepatic biomarkers (ALT, creatinine). notes the lack of toxicological data, necessitating cautious dose escalation .
Advanced: Which analytical techniques are most robust for quantifying this compound in complex biological samples?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 305.2 → 189.1 (quantifier) and 305.2 → 145.0 (qualifier) .
- Sample Preparation : For plasma, apply protein precipitation with acetonitrile (3:1 v/v) followed by solid-phase extraction (HLB cartridges) to enhance recovery (>85%) .
- Cross-Validation : Confirm results with capillary electrophoresis (CE) or nuclear magnetic resonance (NMR) spectroscopy, particularly for resolving isobaric interferences .
Advanced: How can researchers elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify candidates via tryptic digestion and MALDI-TOF MS .
- Structural Studies : Perform X-ray crystallography or cryo-EM of the compound bound to its target (e.g., enzymes or receptors). Molecular docking simulations (AutoDock Vina) can predict binding modes .
- Pathway Analysis : Conduct RNA-seq or phosphoproteomics to map downstream signaling effects in treated vs. untreated cells .
Advanced: What strategies mitigate challenges in scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for peptide coupling steps to enhance reproducibility and reduce racemization .
- Catalytic Asymmetric Methods : Use chiral catalysts (e.g., Jacobsen’s thiourea) during key bond-forming steps. demonstrates similar approaches for β-lactam syntheses .
- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Advanced: How should researchers address the lack of ecological toxicity data for this compound?
Methodological Answer:
- Acute Ecotoxicity Assays : Follow OECD 201 (algae), 202 (daphnia), and 203 (fish) guidelines. Test at concentrations 1–100 mg/L, measuring endpoints like growth inhibition or mortality .
- Degradation Studies : Use HPLC-UV to assess photolytic (UV irradiation) and hydrolytic (pH 4–9 buffers) degradation rates. notes instability under strong UV .
- QSAR Modeling : Apply quantitative structure-activity relationship models (e.g., ECOSAR) to predict bioaccumulation and toxicity based on molecular descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
